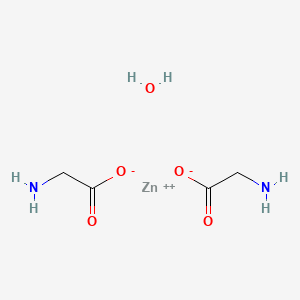
Glycine zinc salt monohydrate
概要
説明
Glycine zinc salt monohydrate: is a coordination compound consisting of glycine, an amino acid, and zinc. It is often used in various scientific and industrial applications due to its unique properties. The compound has the molecular formula C4H10N2O5Zn and a molecular weight of 231.52 g/mol .
準備方法
Synthetic Routes and Reaction Conditions:
Chelation Method: Glycine zinc salt monohydrate can be synthesized by reacting glycine with basic zinc carbonate in water. The reaction mixture is heated to 70-90°C, allowing carbon dioxide to escape, resulting in the formation of glycine zinc salt.
Alternative Method: Another method involves dissolving glycine in water, adding solid caustic soda to form glycine sodium salt, and then reacting it with zinc sulfate. The pH is adjusted to 3-8, and the mixture is heated to 60-100°C for 1-4 hours.
Industrial Production Methods: Industrial production of this compound typically follows the chelation method due to its efficiency and high yield. The process involves large-scale reaction vessels and precise control of temperature and pH to ensure consistent product quality .
化学反応の分析
Types of Reactions:
Oxidation: Glycine zinc salt monohydrate can undergo oxidation reactions, although these are less common due to the stability of the zinc-glycine complex.
Reduction: The compound is generally stable under reducing conditions.
Substitution: this compound can participate in substitution reactions where the glycine ligand is replaced by other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Rarely used due to the stability of the compound.
Reducing Agents: The compound remains stable.
Substitution Reagents: Various ligands can be used to replace glycine under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the substituting ligand, various zinc complexes can be formed.
科学的研究の応用
Chemistry:
Peptide Synthesis: Glycine zinc salt monohydrate is used as a reagent in peptide synthesis due to its ability to form stable complexes with amino acids.
Biology:
Nutritional Supplements: The compound is used as a zinc supplement in nutritional products due to its high bioavailability and ease of absorption.
Medicine:
Therapeutic Uses: this compound is explored for its potential therapeutic effects, including immune system support and enzyme activity enhancement.
Industry:
Food Fortification: The compound is used to fortify foods with zinc, improving nutritional value.
作用機序
Glycine zinc salt monohydrate exerts its effects primarily through the bioavailability of zinc and glycine. Zinc is an essential trace element involved in numerous enzymatic reactions, immune function, and protein synthesis. Glycine acts as a neurotransmitter and is involved in various metabolic processes .
Molecular Targets and Pathways:
Zinc: Targets enzymes and proteins involved in cellular metabolism and immune response.
Glycine: Acts on glycine receptors in the central nervous system and participates in metabolic pathways.
類似化合物との比較
- Zinc gluconate
- Zinc citrate dihydrate
- Zinc picolinate
- Zinc undecylenate
Comparison:
- Bioavailability: Glycine zinc salt monohydrate has higher bioavailability compared to zinc gluconate and zinc citrate dihydrate due to its unique molecular structure .
- Absorption: The compound is absorbed more efficiently in the intestines compared to other zinc supplements .
- Stability: this compound is more stable under various conditions compared to zinc picolinate and zinc undecylenate .
特性
IUPAC Name |
zinc;2-aminoacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTPBYRVUIEEGC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O5Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



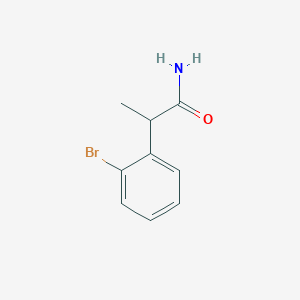

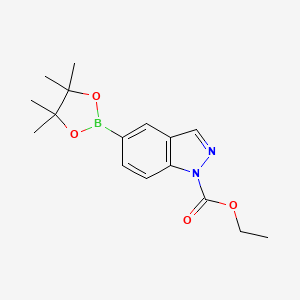
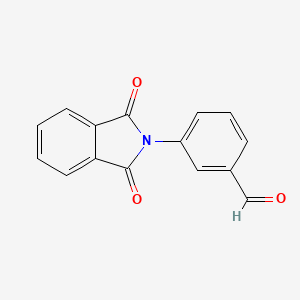
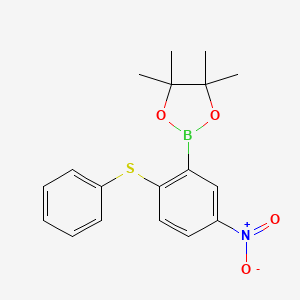

![6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine](/img/structure/B8003993.png)
![Phenyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate](/img/structure/B8004001.png)
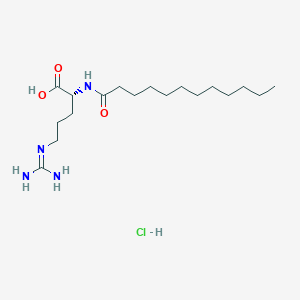

![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
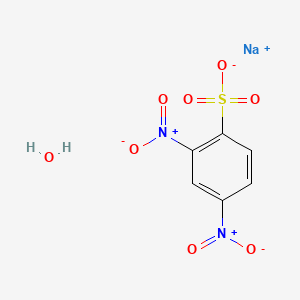
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
